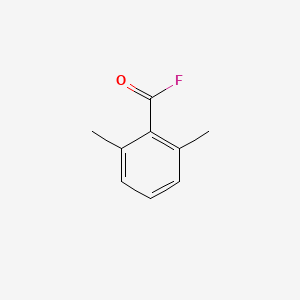

2,6-Dimethylbenzoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethylbenzoyl fluoride (CAS: 21900-37-8) is an aromatic acyl fluoride derivative with the molecular formula C₉H₉FO. It features a benzoyl fluoride core substituted with methyl groups at the 2- and 6-positions of the benzene ring. This compound is characterized by its electron-donating methyl substituents, which influence its electronic and steric properties. It is primarily utilized in organic synthesis and medicinal chemistry, particularly as a precursor or leaving group in protease inhibitor design . Key physical properties include a molecular weight of 168.62 g/mol, density of 1.136 g/cm³, and a boiling point of 229.5°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Photochemical Reactions: It can undergo photochemical reactions, such as photoenolization and Diels-Alder reactions, under UV light.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Photochemical Reactions: UV light and N-heterocyclic carbene (NHC) catalysts are used in photochemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2,6-Dimethylbenzoyl fluoride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules through reactions such as acylation and Friedel-Crafts reactions. Its unique structure allows it to participate in multiple synthetic pathways, making it valuable for chemists looking to develop new compounds.

Reagent in Organic Reactions

This compound is also employed as a reagent in various organic reactions. For instance, it can be used to introduce the benzoyl group into other organic molecules, facilitating the synthesis of pharmaceuticals and agrochemicals.

Biological Research Applications

Interaction with Biological Macromolecules

Research has indicated that this compound may interact with biological macromolecules such as proteins and nucleic acids. Studies have investigated its potential as a therapeutic agent due to these interactions. For example, it has shown promise in anti-inflammatory and antimicrobial applications by modulating enzyme activities involved in inflammatory processes.

Case Study: Neuroprotective Effects

One notable study examined the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function as measured by the Morris water maze test and reduced amyloid-beta plaque deposition in the brain. This highlights its potential role in neurodegenerative disease research.

Industrial Applications

Development of New Materials

In industrial contexts, this compound is utilized in the development of new materials such as polymers and coatings. Its chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors. This makes it suitable for applications in coatings that require high performance under various conditions.

Toxicological Profile

Safety Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Acute toxicity tests indicated no significant adverse effects at doses up to 100 mg/kg in animal models. Long-term studies have shown no major organ toxicity or carcinogenic effects, suggesting that the compound may be safe for use in research and industrial applications.

Data Tables

| Application Area | Description | Case Study/Example |

|---|---|---|

| Chemical Synthesis | Building block for complex molecule synthesis; reagent in organic reactions | Used in acylation reactions |

| Biological Research | Potential therapeutic effects; interaction with proteins and nucleic acids | Neuroprotective effects in Alzheimer's model |

| Industrial Development | Development of polymers and coatings with enhanced properties | Used in high-performance coatings |

| Toxicological Safety | Evaluated through various assays; no significant adverse effects noted | Acute toxicity studies show safety at high doses |

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

2,6-Dimethylbenzoyl Chloride (CAS: 21900-37-8)

- Structure : Similar to the fluoride derivative but replaces fluorine with chlorine.

- Reactivity : The chloride exhibits higher electrophilicity due to chlorine’s weaker electron-withdrawing effect compared to fluorine. This makes it more reactive in nucleophilic acyl substitution reactions.

- Applications : Widely used in solvolysis studies and synthesis of bioactive molecules .

2,6-Difluorobenzoyl Chloride (CAS: 18063-02-0)

- Structure : Fluorine atoms replace methyl groups at the 2- and 6-positions.

- Reactivity : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making this compound more reactive than 2,6-dimethylbenzoyl fluoride.

2,3,5,6-Tetrafluorophenyl Derivatives

- Structure : Electron-deficient tetrafluorophenyl group replaces the dimethylbenzoyl moiety.

- Reactivity : The electron-withdrawing fluorine atoms increase the leaving group ability, enhancing reactivity in covalent protease inhibitors. This substitution improves metabolic stability compared to ester-linked dimethylbenzoyl derivatives .

- Biological Performance : In cathepsin inhibitors, tetrafluorophenyl-based probes show superior labeling efficiency in cells compared to dimethylbenzoyl analogs, likely due to faster reaction kinetics .

Steric and Linker Modifications

2,6-Dimethoxybenzoyl Chloride (CAS: 1989-53-3)

- Structure : Methoxy groups replace methyl substituents.

- Steric Effects : Methoxy groups are bulkier than methyl, increasing steric hindrance around the carbonyl carbon. This reduces reactivity in crowded enzymatic active sites.

- Electronic Effects : Methoxy’s electron-donating resonance effect opposes the inductive withdrawal of oxygen, creating a balance that moderates electrophilicity .

Hexamethylene vs. Ethylene Linkers

- Impact on Probes : In cathepsin-targeting activity-based probes (ABPs), replacing the ethylene diamine linker (2 carbons) with hexamethylene (6 carbons) in dimethylbenzoyl derivatives slightly reduces labeling efficiency. This suggests shorter linkers optimize spatial alignment with catalytic cysteine residues .

Hybrid Derivatives

2,6-Difluoro-3-Methylbenzoyl Chloride (CAS: N/A)

- Structure : Combines fluorine (2,6-positions) and methyl (3-position) groups.

- Dual Effects: The methyl group introduces steric bulk, while fluorines enhance electrophilicity.

Comparative Data Table

Biological Activity

2,6-Dimethylbenzoyl fluoride (DMBF) is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its biological activity is primarily associated with its role as a reactive intermediate in organic synthesis and its potential applications in drug development. This article explores the biological activity of DMBF, focusing on its effects, mechanisms of action, and relevant research findings.

This compound is a benzoyl fluoride derivative characterized by the presence of two methyl groups at the 2 and 6 positions of the benzene ring. Its chemical formula is C10H11FO, and it is typically synthesized from benzoyl chloride through a reaction with fluoride sources.

Biological Activity Overview

The biological activity of DMBF can be categorized into several key areas:

- Caspase Inhibition : Research has indicated that derivatives of benzoyl fluorides, including DMBF, can act as inhibitors of caspases, which are crucial for apoptosis and inflammatory processes. A study demonstrated that certain benzoyl fluoride derivatives showed significant inhibition of caspase activity in vitro, suggesting potential therapeutic applications in diseases where apoptosis is dysregulated .

- Solvolysis Reactions : DMBF participates in solvolysis reactions where it exhibits varying reactivity depending on the solvent used. Kinetic studies have shown that DMBF undergoes rapid solvolysis in polar solvents, which can influence its biological interactions and stability .

- Fluoride Transport Mechanism : The compound has been studied for its ability to facilitate fluoride transport across lipid membranes. This property is particularly relevant in the context of dental health, as fluoride is known to prevent tooth decay. A cyclic azapeptide study highlighted that compounds similar to DMBF could effectively transport fluoride ions across cell membranes, enhancing their biological efficacy .

Study 1: Caspase Inhibition

A study focused on synthesizing novel caspase inhibitors revealed that 2,6-dimethylbenzoyl derivatives exhibited strong affinity for caspases. The researchers utilized affinity labeling techniques to isolate active caspases from apoptotic cells treated with DMBF derivatives. The findings indicated that these compounds could rescue cells from apoptosis by inhibiting caspase activity effectively .

Study 2: Solvolytic Behavior

In a detailed kinetic analysis of DMBF solvolysis in various solvent systems (e.g., methanol and ethanol), researchers found that the rate constants varied significantly based on solvent composition. The selectivity ratios for ester versus acid formation were determined, providing insights into the reactivity patterns of DMBF under different conditions .

Data Tables

| Solvent Composition | Rate Constant (s⁻¹) | Selectivity Ratio (Ester/Acid) |

|---|---|---|

| 90% Methanol | 5.76×10−3 | 1.34 |

| 80% Methanol | 3.10×10−3 | 1.32 |

| 60% Ethanol | 1.41×10−3 | 1.27 |

The mechanisms through which DMBF exerts its biological effects include:

- Caspase Inhibition : By binding to active sites on caspases, DMBF prevents substrate cleavage, thereby modulating apoptotic pathways.

- Solvolytic Reactivity : The rapid solvolysis of DMBF allows for quick reactions with biological nucleophiles, potentially leading to the formation of biologically active metabolites.

- Fluoride Ion Transport : The ability to transport fluoride ions enhances its role in dental applications and may contribute to systemic fluoride delivery.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-Dimethylbenzoyl fluoride?

The synthesis typically involves fluorination of the corresponding benzoyl chloride precursor using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction temperatures are maintained between 0–25°C to control exothermicity. Purification is achieved via column chromatography or recrystallization, and structural confirmation relies on NMR, FTIR, and HRMS analysis .

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

- ¹H/¹³C NMR : To verify methyl group positions and aromatic proton environments.

- FTIR : Identification of the carbonyl (C=O) and C-F stretches (~1,750 cm⁻¹ and ~1,100 cm⁻¹, respectively).

- HRMS : For precise molecular weight determination (theoretical: ~166.14 g/mol).

- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. What are the primary applications of this compound in organic chemistry?

It serves as a versatile electrophilic fluorinating agent and a building block for synthesizing fluorinated aromatic compounds. For example, it is used to introduce fluoromethyl groups into heterocycles or as a precursor for bioactive molecules like enzyme inhibitors .

Advanced Research Questions

Q. How does the 2,6-dimethylbenzoyl group influence the selectivity of enzyme-targeting probes?

In cysteine cathepsin studies, the 2,6-dimethylbenzoyl moiety acts as a leaving group in activity-based probes (ABPs). Its electron-donating methyl groups enhance stability and modulate reactivity with the enzyme’s active-site cysteine. Compared to electron-deficient groups (e.g., tetrafluorophenyl), it reduces off-target interactions, improving selectivity for cathepsin S over B, K, and L isoforms .

Q. What experimental challenges arise when using this compound in aqueous systems?

Hydrolysis of the fluoride group in aqueous media can lead to byproducts like 2,6-dimethylbenzoic acid. To mitigate this, reactions are conducted under anhydrous conditions or with phase-transfer catalysts. Kinetic studies in DMF/water mixtures show hydrolysis rates increase at pH > 7, necessitating pH control .

Q. How do structural modifications (e.g., linker length or substituents) affect probe performance in biological systems?

- Linker length : Hexamethylene linkers slightly reduce labeling efficiency compared to ethylene linkers due to steric hindrance.

- Substituents : Replacing the 2,6-dimethylbenzoyl group with a tetrafluorophenyl moiety increases electrophilicity but reduces metabolic stability. Optimal balance is achieved by retaining methyl groups for steric protection .

Q. How can contradictory data on reactivity in different solvents be resolved?

Conflicting reactivity profiles (e.g., DCM vs. DMF) arise from solvent polarity effects on transition states. Computational modeling (DFT) and kinetic profiling under controlled conditions (temperature, moisture) help clarify mechanisms. For instance, DMF stabilizes ionic intermediates, accelerating fluorination but increasing hydrolysis risks .

Q. Methodological Guidance

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Use TBAF as a fluoride source for improved solubility.

- Employ slow reagent addition to manage exotherms.

- Purify via short-path distillation under reduced pressure to minimize decomposition.

Q. How is the compound’s stability assessed during long-term storage?

Stability is monitored via:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures.

- HPLC : Purity checks over time under varying conditions (light, humidity).

- ¹⁹F NMR : Detects fluoride displacement byproducts.

Properties

CAS No. |

59880-88-5 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2,6-dimethylbenzoyl fluoride |

InChI |

InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 |

InChI Key |

AZPMSGXDISJDTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.